(2-Methyl-4-pyridinyl)acetonitrile
Description
Properties
IUPAC Name |
2-(2-methylpyridin-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXCMHJYMLKKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methyl 4 Pyridinyl Acetonitrile and Its Analogues
Catalytic Approaches to C-C Bond Formation Involving Pyridylacetonitriles
Transition-metal catalysis has revolutionized the formation of carbon-carbon (C-C) bonds, offering efficient and selective routes to complex molecular architectures. In the context of pyridylacetonitriles, these methods are pivotal for introducing aryl and other substituents, thereby diversifying the available chemical space.
Palladium-Catalyzed Deprotonative Arylation Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. A significant advancement in this area is the direct deprotonative arylation of pyridylacetonitriles. This method circumvents the need for pre-functionalized starting materials, such as organometallic reagents, by directly activating a C-H bond.
Research has demonstrated that a catalyst system comprising palladium acetate (B1210297) (Pd(OAc)₂) and a specialized ligand, such as NiXantphos, can effectively couple 2-pyridylacetonitrile (B1294559) with various aryl bromides. researchgate.netnais.net.cnjst.go.jp This deprotonative cross-coupling process (DCCP) proceeds under basic conditions, where the benzylic C-H bond of the pyridylacetonitrile is reversibly deprotonated. researchgate.net The resulting carbanion is then intercepted by the palladium catalyst, leading to the formation of a new C-C bond with the aryl halide. researchgate.net This strategy has been shown to be highly efficient, affording α-aryl-2-pyridylacetonitrile derivatives in high yields, often ranging from 80% to 97%, and with a broad tolerance for different functional groups. researchgate.net
The choice of base, solvent, and reaction temperature can be critical in controlling the reaction's outcome, sometimes allowing for selective tandem reactions. For instance, by tuning these parameters, it is possible to favor either the direct arylation product or a subsequent researchgate.netscispace.com-Wittig rearrangement product, leading to skeletally diverse aryl(pyridyl)methanol core structures. nih.gov
A notable feature of this methodology is its operational simplicity and efficiency, providing a direct pathway to valuable intermediates for bioactive molecules. researchgate.netnih.gov
Table 1: Palladium-Catalyzed Deprotonative Arylation of 2-Pyridylacetonitrile
| Catalyst System | Base | Aryl Halide | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/NiXantphos | Strong Base | Aryl Bromide | α-Aryl-2-pyridylacetonitrile | 80-97 | researchgate.net |
| Pd(OAc)₂/NIXANTPHOS | LiO-tBu, NaO-tBu, KO-tBu, etc. | Bromobenzene | Aryl(pyridin-2-yl)methyl ether / Tertiary Alcohols | 60-99 | nih.gov |
Copper-Catalyzed Cyanomethylation and Related Reactions
Copper catalysis offers a cost-effective and versatile alternative to palladium for certain C-C bond-forming reactions. In the realm of pyridylacetonitrile synthesis, copper-catalyzed cyanomethylation has emerged as a significant strategy. This reaction involves the introduction of a cyanomethyl (-CH₂CN) group onto a target molecule.
For instance, copper(II) acetate (Cu(OAc)₂) has been used to catalyze the cyanomethylation of imines using acetonitrile (B52724) as both the solvent and the cyanomethyl source. encyclopedia.pub While this method can tolerate a range of substrates, it often requires high temperatures and long reaction times. encyclopedia.pub Another approach involves the copper-mediated oxidative release of cyanide from benzyl (B1604629) cyanide for the synthesis of 3-cyanoimidazo[1,2-a]pyridines. researchgate.net
Copper catalysts are also employed in the synthesis of γ-amino butyric acid (GABA) derivatives from alkenes, where acetonitrile serves as the source of both carbon and nitrogen. organic-chemistry.org This difunctionalization reaction is proposed to proceed through a copper-catalyzed radical-polar crossover mechanism. organic-chemistry.org Furthermore, copper-catalyzed asymmetric C(sp³)-H cyanoalkylation of glycine (B1666218) derivatives has been developed, highlighting the potential for stereoselective synthesis of cyano-containing unnatural amino acids. nih.gov
Other Transition-Metal Catalysis in (2-Methyl-4-pyridinyl)acetonitrile Synthesis
Beyond palladium and copper, other transition metals play a crucial role in the synthesis of pyridines and their derivatives. Cobalt-containing complex catalysts have been utilized in the heterocyclization of acetylenes with nitriles to produce substituted pyridines. arkat-usa.org For example, the reaction of acetonitrile and acetylene (B1199291) in the presence of a (η5-tetraphenylcyclopentadienyl)(triphenylphosphine)cobalt catalyst can yield α-picoline. arkat-usa.org
Rhodium(I) complexes with modified BINAP ligands have been shown to catalyze the [2+2+2] cycloaddition of alkynes and nitriles, leading to highly functionalized pyridines under mild conditions. organic-chemistry.org Nickel-catalyzed decarbonylative addition of phthalimides to alkynes is another method for synthesizing isoquinolones. clockss.org These diverse catalytic systems underscore the broad utility of transition metals in constructing the pyridine (B92270) core and its analogues. mdpi.com
Electrochemical Synthesis Pathways for Pyridylacetonitriles and Derivatives
Electrochemical synthesis is gaining prominence as a sustainable and efficient alternative to traditional chemical methods. uni-mainz.de By using electrons as the "reagent," electrosynthesis can often avoid the use of harsh or toxic oxidizing and reducing agents, leading to cleaner reaction profiles and higher atom economy. uni-mainz.de
In the context of pyridylacetonitriles and related structures, electrochemical methods have been developed for various transformations. For example, the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been achieved using ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as both an electrolyte and a source of the cyanide group. rsc.org This process involves the electrochemical oxidation of the thiocyanate anion to generate a reactive cyanide species. rsc.org
Furthermore, electrochemical methods can be used for dehydrogenative coupling reactions. uni-mainz.de The Shono oxidation, an electrochemical process, can be applied to amides and carbamates to generate α-methoxylated products, which are versatile synthetic intermediates. nih.gov Recent advancements have even demonstrated the possibility of conducting electrochemical reactions without an external power source by harnessing the streaming potential generated by the flow of electrolytes through a microreactor. titech.ac.jp
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. pjoes.com For the synthesis of this compound and its analogues, this translates to the use of environmentally benign solvents, catalysts, and energy sources.
Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that can significantly reduce reaction times and improve yields. scispace.comderpharmachemica.com A microwave-promoted, environmentally benign method for the synthesis of 2,6-naphthyridine (B1209661) and its derivatives from 4-cyano-3-pyridylacetonitrile has been developed, showcasing the efficiency and eco-friendly nature of this approach. derpharmachemica.com
The use of greener solvents is another critical aspect. Glycerol, a biodegradable and non-toxic solvent derived from renewable resources, is being explored as a replacement for traditional volatile organic solvents. researchgate.net Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. researchgate.net A flow process for the α-methylation of pyridines using a packed-bed reactor with Raney® nickel has been developed, providing a greener and more efficient route to 2-methylpyridines. researchgate.net
Novel Cyclization and Condensation Methods for Pyridine Acetonitriles
The construction of the pyridine ring itself is a fundamental challenge in organic synthesis. Numerous classical named reactions, such as the Hantzsch and Chichibabin pyridine syntheses, have been foundational. wikipedia.orgbaranlab.org However, the development of novel cyclization and condensation methods continues to be an active area of research, aiming for greater efficiency, milder conditions, and broader substrate scope.
One innovative approach is a [3 + 2 + 1] methodology for pyridine skeleton synthesis that utilizes acetonitrile as a C4N1 unit. acs.org This palladium-catalyzed cascade reaction involves multiple steps, including carbopalladation, nucleophilic addition, condensation, and cyclization, to construct the pyridine ring. acs.org
The cyclization of o-cyanobenzylcyanides to form naphthyridines is another well-established route. scispace.com New methods have been developed for the synthesis of 4-methyl-2,6-naphthyridines from 2-(4-cyano-3-pyridyl)propionitrile, involving a key cyclization step. scispace.com Additionally, the reaction of alkoxyallenes with nitriles and carboxylic acids has been explored as a three-component route to pyridin-4-ols. chim.it
Table 2: Novel Cyclization and Condensation Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| [3 + 2 + 1] Cycloaddition | Acetonitrile, Arylboronic Acids, Aldehydes | Palladium Acetate or Nanoparticles | Substituted Pyridines | acs.org |
| Cyclization | 2-(4-cyano-3-pyridyl)propionitrile | Hydrogen Bromide | 3-amino-1-bromo-4-methyl-2,6-naphthyridine | scispace.com |
| Three-Component Reaction | Alkoxyallenes, Nitriles, Carboxylic Acids | n-Butyllithium, then acid | Pyridin-4-ols | chim.it |
Stereoselective Synthesis Methodologies for Pyridylacetonitrile Derivatives
The synthesis of specific stereoisomers of pyridylacetonitrile derivatives is a significant challenge in medicinal and materials chemistry, driven by the distinct biological activities and material properties often exhibited by individual enantiomers or diastereomers. The development of stereoselective synthetic methods allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for the targeted design of complex molecules. Methodologies to achieve this include the use of chiral catalysts, chiral auxiliaries, and enzymatic transformations, each offering unique advantages in controlling stereochemistry. numberanalytics.compharmasalmanac.compharmaguideline.com
A primary strategy in asymmetric synthesis is the use of chiral catalysts, which can direct a reaction towards the formation of a specific enantiomer. numberanalytics.com For instance, transition metal complexes featuring chiral ligands have been successfully employed in the asymmetric synthesis of pyridine derivatives. These catalysts create a chiral environment that favors the formation of one stereoisomer over the other. numberanalytics.com Another powerful approach involves the temporary attachment of a chiral auxiliary to the substrate. This chiral molecule guides the stereochemical course of a reaction, and upon its removal, the desired enantiomerically enriched product is released. numberanalytics.commetu.edu.tr
Enzymatic synthesis has also emerged as a highly effective and environmentally friendly method for producing chiral molecules. pharmasalmanac.comresearchgate.net Enzymes, being inherently chiral, can catalyze reactions with exceptional levels of stereoselectivity under mild conditions. pharmasalmanac.comsci-hub.se For example, threonine aldolases, which are dependent on pyridoxal (B1214274) 5′-phosphate (PLP), can catalyze the reversible aldol (B89426) addition of aldehydes with glycine to produce β-hydroxyl-α-amino acids with two new stereocenters, demonstrating high stereocontrol. sci-hub.se
Recent advancements have led to the development of highly enantioselective catalytic methods for the synthesis of chiral pyridines. One such method involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. This process is facilitated by a chiral diphosphine ligand and a Lewis acid, which enhances the reactivity of the pyridine substrate. researchgate.netdntb.gov.uadoaj.org This approach has demonstrated high yields and excellent enantioselectivities for a range of substrates.
Another innovative strategy is the iridium-catalyzed C3-allenylation of pyridines. digitellinc.comchemrxiv.org This method utilizes a temporary dearomatization of the pyridine ring, converting it into a more reactive electron-rich intermediate. Trapping this intermediate with an electrophile, in the presence of an iridium catalyst with a chiral ligand, leads to the formation of C3-functionalized pyridines with high enantioselectivity. digitellinc.com
The organocatalytic Mannich/Wittig/cycloisomerization sequence provides a modular approach to chiral 1,2-dihydropyridines, which are versatile precursors for various piperidine (B6355638) and pyridine derivatives. nih.gov This method employs a chiral amine catalyst to control the stereochemical outcome of the reaction cascade.
Furthermore, N-heterocyclic carbene (NHC) catalysis has been applied to the oxidative [3+3] annulation of enals with pyrazol-5-amines, affording chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities under mild conditions. rsc.org
While direct stereoselective cyanation of a pyridine precursor to form a chiral center at the acetonitrile moiety is a specific challenge, principles from other stereoselective cyanation reactions could be adapted. For example, the direct reductive cyanation of a 2-pyrrolidinone (B116388) derivative has been shown to proceed with stereoselectivity, creating chiral 2-cyano-pyrrolidines. sioc-journal.cn Similarly, CO2-catalyzed conjugate cyanation reactions have been developed for substrates like coumarins, demonstrating high diastereoselectivity. acs.org
The following table summarizes selected catalytic systems and their performance in the stereoselective synthesis of pyridine derivatives, which could be analogous for pyridylacetonitrile derivatives.
| Catalyst/Method | Substrate Type | Product Type | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| Copper/Chiral Diphosphine | β-substituted alkenyl pyridines | Alkylated chiral pyridines | High | High | researchgate.netdntb.gov.ua |
| Iridium/(P,olefin) Complex | Pyridine derivatives | C3-allenylic pyridines | up to 87% | up to >99.9:0.1 er | digitellinc.com |
| Chiral Amine (Organocatalyst) | N-Boc aldimines, aldehydes, phosphoranes | Chiral 1,2-dihydropyridines | - | High de and ee | nih.gov |
| N-Heterocyclic Carbene | Enals and pyrazol-5-amines | Chiral pyrazolo[3,4-b]pyridin-6-ones | Excellent | Excellent | rsc.org |
Mechanistic Investigations of Reactions Involving 2 Methyl 4 Pyridinyl Acetonitrile
Nucleophilic Substitution Reaction Mechanisms at the Acetonitrile (B52724) Moiety
The acetonitrile moiety of (2-Methyl-4-pyridinyl)acetonitrile presents an electrophilic carbon atom susceptible to nucleophilic attack. This reactivity is analogous to that of other nitriles, which can undergo nucleophilic addition to the carbon-nitrogen triple bond. The reaction typically proceeds with the nucleophile attacking the electrophilic carbon of the nitrile, leading to the formation of an imine anion intermediate. This intermediate can then be protonated to form an imine, which may undergo further reactions such as hydrolysis to a ketone or reduction to an amine.
For instance, Grignard reagents are known to react with nitriles to form ketones after an acidic workup. The mechanism involves the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine salt. Subsequent hydrolysis cleaves the carbon-nitrogen double bond to yield a ketone. Similarly, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH4) proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, ultimately yielding a primary amine after protonation. researchgate.netwikipedia.org
While specific studies on the nucleophilic substitution at the acetonitrile group of this compound are not extensively detailed in the reviewed literature, the general principles of nitrile reactivity suggest that it would serve as a competent electrophile in the presence of strong nucleophiles. The pyridine (B92270) ring, particularly the nitrogen atom, can influence the reactivity of the acetonitrile group through inductive and resonance effects.
Radical Reaction Pathways and Initiation in Pyridylacetonitrile Transformations
Radical reactions offer a distinct avenue for the functionalization of pyridylacetonitrile scaffolds. These reactions typically involve three key steps: initiation, propagation, and termination. Initiation can be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN), or through photochemical means, which generate radical species that can then react with the substrate.
In the context of pyridyl compounds, pyridinyl radicals can be generated and subsequently participate in C-C bond-forming reactions. For example, the single-electron reduction of pyridinium (B92312) ions can produce pyridinyl radicals, which are effective partners in coupling reactions with other radical species. nih.gov While direct studies on the radical reactions of this compound are not prevalent, analogous systems suggest potential pathways. For instance, pyridylmethyl radicals can be generated and added to non-activated alkenes, providing a route to various pyridine derivatives. researchgate.net
A plausible radical pathway involving this compound could be initiated by the abstraction of a hydrogen atom from the methylene (B1212753) bridge, generating a stabilized radical. This radical could then participate in propagation steps, such as addition to an alkene or reaction with a halogen source. The termination of the radical chain would occur through the combination of two radical species. The presence of the pyridine ring can influence the stability of the radical intermediate and thus the regioselectivity of the reaction.
Cycloaddition Reactions and Pericyclic Mechanisms in Pyridyl Systems
This compound can serve as a precursor to pyridinium ylides, which are valuable 1,3-dipoles in cycloaddition reactions. The formation of the ylide typically involves the N-alkylation of the pyridine nitrogen followed by deprotonation of the adjacent methylene group. This ylide can then react with a variety of dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition to form five-membered heterocyclic rings. nih.govsemanticscholar.org
The mechanism of the 1,3-dipolar cycloaddition of pyridinium ylides with alkynes has been a subject of considerable study. These reactions can proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the new sigma bonds are formed in a single transition state. In a stepwise mechanism, a zwitterionic intermediate is formed first, which then cyclizes to the final product. The nature of the substituents on both the ylide and the dipolarophile can influence the reaction pathway. nih.govchim.it Electron-withdrawing groups on both the pyridinium ylide and the alkyne generally favor the reaction, leading to higher yields of the indolizine (B1195054) products. nih.govresearchgate.net
The frontier molecular orbital (FMO) theory is often used to rationalize the regioselectivity and reactivity of these cycloadditions. The reaction can be controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (Type I), or vice versa (Type II). wikipedia.org The relative energies of these orbitals determine the rate and regiochemical outcome of the cycloaddition. While specific experimental data for the cycloaddition of the ylide derived from this compound is not available in the provided search results, the general principles of pyridinium ylide chemistry strongly suggest its potential to participate in such transformations.
Elucidation of Elimination Reaction Mechanisms in Pyridylacetonitrile Scaffolds
Derivatives of this compound can undergo elimination reactions, and the mechanism of these reactions is of significant interest. In systems where a leaving group is present on the carbon adjacent to the pyridine ring, a β-elimination can occur to form an alkene. The mechanism of this elimination can be either a concerted E2 process or a stepwise E1cB (Elimination Unimolecular conjugate Base) process.
The E1cB mechanism is favored when the β-hydrogen is acidic and the leaving group is relatively poor. In this pathway, a base abstracts the acidic proton to form a carbanion intermediate. This carbanion is stabilized by the electron-withdrawing nature of the adjacent pyridinium ring and the nitrile group. In a subsequent step, the leaving group departs to form the double bond. wikipedia.orgmasterorganicchemistry.com
Studies on systems activated by a pyridyl ring have shown that the mechanism can exist in a borderline region between E1cB and E2. nih.gov For substrates with a fluoride (B91410) leaving group, an irreversible E1cB mechanism is indicated. However, with better leaving groups like chloride and bromide, the distinction between a stepwise E1cB and a concerted E2 mechanism becomes less clear, suggesting a smooth transition between the two pathways. nih.gov Theoretical calculations have supported these findings, showing the formation of a stable carbanion with a fluoride leaving group, while no stable anionic intermediate is found with chloride or bromide, indicating a more concerted process. nih.gov
The kinetic isotope effect (KIE) is a valuable tool for distinguishing between these mechanisms. A significant primary KIE (kH/kD > 2) is expected for an E2 reaction where the C-H bond is broken in the rate-determining step. In contrast, for an E1cB reaction where the initial deprotonation is fast and reversible, a small or inverse KIE may be observed. wikipedia.orgpressbooks.publibretexts.org
Kinetic and Thermodynamic Studies of this compound Reactivity
The reactivity of this compound in various chemical transformations is governed by both kinetic and thermodynamic factors. Kinetic studies provide information about the rates of reaction and the factors that influence them, while thermodynamic studies provide insights into the relative stabilities of reactants, intermediates, and products.
For nucleophilic substitution reactions involving pyridines in acetonitrile, kinetic studies have revealed that the mechanism can change from a stepwise process with a rate-limiting breakdown of a tetrahedral intermediate to one with a rate-limiting formation of the intermediate as the basicity of the pyridine nucleophile increases. researchgate.net This is often visualized through nonlinear Brønsted plots. rsc.org
In the context of cycloaddition reactions, the nucleophilicity of pyridinium ylides can be quantified using the linear free-energy relationship log k = sN(N + E), where N is the nucleophilicity parameter and E is the electrophilicity parameter. This relationship allows for the prediction of absolute rate constants for stepwise or highly unsymmetrical concerted cycloadditions. researchgate.netacs.orgnih.gov Deviations from this relationship can indicate a change in the reaction mechanism. nih.gov
The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic systems. A Hammett plot, which correlates the logarithm of the reaction rate or equilibrium constant with a substituent constant (σ), can provide information about the electronic nature of the transition state. A positive ρ value indicates the development of negative charge (or loss of positive charge) in the transition state, while a negative ρ value indicates the opposite. wikipedia.orgdalalinstitute.com While specific Hammett studies on this compound were not found, such an analysis could provide valuable mechanistic insights into its reactions.
The temperature dependence of reaction rates is described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. Experimental determination of these Arrhenius parameters can provide fundamental information about the energy barrier of a reaction. wikipedia.org
Below is an interactive data table summarizing the types of mechanistic data that are crucial for understanding the reactivity of compounds like this compound.
| Mechanistic Data Type | Information Provided | Relevant Section(s) |
| Brønsted Plots | Relationship between reaction rate and the pKa of the catalyst or nucleophile; can indicate changes in the rate-determining step. | 3.1, 3.5 |
| Hammett Plots | Correlation of reaction rates with substituent electronic effects; provides insight into the charge distribution in the transition state. | 3.5 |
| Kinetic Isotope Effects (KIE) | Compares the rates of reaction for isotopically labeled and unlabeled reactants; helps to determine if a specific bond is broken in the rate-determining step. | 3.4 |
| Nucleophilicity/Electrophilicity Parameters | Quantitative measure of the reactivity of nucleophiles and electrophiles; allows for the prediction of reaction rates. | 3.3, 3.5 |
| Arrhenius Parameters | Activation energy and pre-exponential factor; describes the temperature dependence of the reaction rate. | 3.5 |
| Computational Modeling | Provides theoretical insights into reaction pathways, transition state structures, and intermediate stabilities. | 3.1, 3.2, 3.3, 3.4, 3.5 |
Computational and Theoretical Chemistry Studies of 2 Methyl 4 Pyridinyl Acetonitrile Systems
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of (2-Methyl-4-pyridinyl)acetonitrile. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to determine the ground state structure of the molecule by evaluating torsional potential energies. researchgate.net These calculations help in understanding the molecule's stability by analyzing its electronic properties. researchgate.net
The structural parameters, thermodynamic properties, and vibrational frequencies obtained from these calculations often show good correlation with experimental data. researchgate.netresearchgate.net For instance, the root mean square error between experimental and scaled calculated frequencies for similar pyridylacetonitrile compounds has been found to be low, indicating high accuracy of the theoretical models. researchgate.net Furthermore, these calculations can predict various molecular properties, including dipole moment, polarizability, and first-order hyperpolarizability, which are important for understanding the non-linear optical (NLO) response of the molecule. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Pyridylacetonitrile Analogs
| Parameter | Value | Reference |
| HOMO Energy | -5.9922 eV | researchgate.net |
| LUMO Energy | -1.6188 eV | researchgate.net |
| Energy Gap | 4.3734 eV | researchgate.net |
| Dipole Moment | Varies with basis set | researchgate.net |
| Polarizability | Varies with basis set | researchgate.net |
| Hyperpolarizability | Varies with basis set | researchgate.net |
| Note: The values presented are for a related pyridylacetonitrile analog and serve as an illustrative example of the types of parameters calculated. |
Molecular Dynamics Simulations of this compound in Solution Environments
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules like this compound in solution. Acetonitrile (B52724) is a common solvent in many chemical reactions and industrial processes, making the study of solute-solvent interactions in this medium particularly relevant. ajouronline.comresearchgate.net MD simulations can provide a microscopic description of how the solvent organizes around the solute and how this organization affects the solute's properties and reactivity. nih.gov
These simulations can reveal details about the structure and dynamics of the solvation shell. researchgate.net For example, in studies of similar systems, MD simulations have been used to investigate the effect of external electric fields on the solvent and solute, showing that the solvent molecules can align with the field, which in turn modifies the electrostatic environment around the solute. nih.gov This can have a significant impact on reaction rates and mechanisms. Furthermore, MD simulations can be used to study the transport properties at liquid-solid interfaces, which is important for applications in chromatography and catalysis. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO can be used to predict the kinetic stability and chemical reactivity of a molecule; a smaller gap generally indicates higher reactivity. researchgate.netresearchgate.net
For pyridylacetonitrile derivatives, FMO analysis has shown that charge transfer occurs within the molecule. researchgate.net By calculating the energies of the HOMO and LUMO, researchers can gain insights into how the molecule will interact with other chemical species. researchgate.netcu.edu.eg This information is crucial for designing new reactions and understanding reaction mechanisms. The reactivity of a molecule can also be further understood through conceptual DFT descriptors such as chemical potential, global hardness, and global softness, which are derived from the HOMO and LUMO energies. researchgate.net
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical calculations are extensively used to investigate the mechanisms of chemical reactions involving pyridylacetonitrile and related compounds. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathway. acs.orgrsc.org For example, DFT calculations have been used to study the reaction of acetonitrile with a cobaltacyclopentadiene complex to form pyridine (B92270) cobalt complexes, revealing that a two-state reactivity mechanism with spin changes is more favorable than single-state mechanisms. acs.org
These studies often involve the optimization of the geometries of reactants, products, and transition states. ugent.be Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state connects the desired reactants and products. rsc.org The activation energies calculated from the difference in energy between the reactants and the transition state provide a quantitative measure of the reaction rate. rsc.org Such theoretical investigations are invaluable for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. researchgate.netdiva-portal.org
Solvation Effects and Intermolecular Interactions in Computational Models
Computational models are essential for understanding how the solvent affects the properties and reactivity of a solute like this compound. acs.org Solvation can significantly alter the electronic structure, geometry, and reactivity of a molecule. bohrium.com Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in quantum chemical calculations to approximate the effect of the solvent by treating it as a continuous dielectric medium. researchgate.netscirp.org
These models can be used to calculate solvation free energies and to study how the solvent influences reaction profiles and the stability of intermediates and transition states. acs.org In addition to continuum models, explicit solvent models are used in molecular dynamics simulations, where individual solvent molecules are included in the simulation box. nih.govresearchgate.net This allows for a more detailed investigation of specific intermolecular interactions, such as hydrogen bonding, between the solute and the solvent molecules. rsc.orgmuni.cz Understanding these interactions is crucial for accurately predicting the behavior of this compound in a solution environment. dntb.gov.ua
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Methyl 4 Pyridinyl Acetonitrile and Its Research Intermediates
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.net For (2-Methyl-4-pyridinyl)acetonitrile, ¹H, ¹³C, and ¹⁵N NMR studies provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. In a typical deuterated solvent like CDCl₃, the spectrum of this compound is expected to show distinct signals for the methyl, methylene (B1212753), and pyridine (B92270) ring protons. pitt.edu The aromatic region would display signals for the three protons on the pyridine ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to H-5. The proton at position 5 (H-5) would appear as a doublet of doublets, coupled to both H-6 and H-3. The proton at position 3 (H-3) would likely be a singlet or a narrowly split doublet. The aliphatic region would contain two singlets corresponding to the methyl (-CH₃) group attached to the ring and the methylene (-CH₂CN) group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show eight distinct signals. The nitrile carbon (-C≡N) typically appears in the range of 115-120 ppm. rsc.org The carbons of the pyridine ring would resonate in the aromatic region (approximately 120-160 ppm), with their specific shifts influenced by the electron-donating methyl group and the electron-withdrawing cyanomethyl group. The methylene carbon (-CH₂CN) and the methyl carbon (-CH₃) would appear in the upfield aliphatic region of the spectrum. rsc.orgrsc.org
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2 | -CH₃ | ~2.5 | ~24 |
| 3 | C-H | ~7.1 | ~123 |
| 4 | -CH₂CN | ~3.7 | ~25 (CH₂) / ~145 (C-4) |
| - | -CN | - | ~117 |
| 5 | C-H | ~7.2 | ~125 |
| 6 | C-H | ~8.5 | ~150 |
| 2 | C-2 | - | ~159 |
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms, although its low natural abundance and sensitivity can pose challenges. mdpi.comresearchgate.net The spectrum of this compound would exhibit two signals. The pyridine nitrogen atom's chemical shift is sensitive to solvent effects and substitution on the ring, typically resonating in a range of -100 to 100 ppm relative to nitromethane. acs.orguni-stuttgart.despectrabase.com The nitrile nitrogen atom would have a distinct chemical shift, generally found further downfield. This technique can be particularly useful in studying protonation or coordination events involving the nitrogen atoms.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula of this compound (C₈H₈N₂).
The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.17 g/mol ). The fragmentation pattern provides structural information. For this compound, characteristic fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 117.
Loss of the nitrile group: Cleavage of the C-C bond between the methylene group and the nitrile.
Benzylic cleavage: Fission of the bond between the pyridine ring and the cyanomethyl group, leading to a pyridylmethyl cation.
Rearrangement reactions: Such as the formation of a tropylium-like ion, which is common in aromatic compounds. nih.govnih.gov
| m/z | Proposed Fragment Structure | Formula |
|---|---|---|
| 132 | [M]⁺ (Molecular Ion) | C₈H₈N₂⁺ |
| 117 | [M - CH₃]⁺ | C₇H₅N₂⁺ |
| 106 | [M - CN]⁺ or [M - H₂CN]⁺ | C₇H₈N⁺ or C₇H₆N⁺ |
| 92 | [C₆H₆N]⁺ (Pyridylmethyl cation) | C₆H₆N⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | C₅H₄N⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands:
C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ is indicative of the nitrile functional group. nist.govnih.gov
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are due to the stretching vibrations within the aromatic pyridine ring. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Aromatic compounds like pyridines exhibit characteristic absorption bands in the UV region. researchgate.net The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions of the pyridine ring. researchgate.netmasterorganicchemistry.com The π → π* transitions are typically strong and occur at shorter wavelengths, while the weaker n → π* transition, involving the lone pair of electrons on the nitrogen atom, appears at longer wavelengths. masterorganicchemistry.comresearchgate.net The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the pyridine ring and the solvent used for the analysis.
X-ray Crystallographic Methodology for Solid-State Structural Determination of Related Pyridylacetonitriles and Analogues
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comyoutube.com While a crystal structure for this compound itself may not be readily available in the literature, analysis of related pyridylacetonitriles and their analogues provides invaluable insight into the expected solid-state conformation. mdpi.com
This methodology can definitively determine:
Bond lengths and angles: Providing precise measurements of the molecular geometry.
Molecular conformation: Establishing the spatial relationship between the pyridine ring and the cyanomethyl substituent.
Intermolecular interactions: Identifying non-covalent forces such as hydrogen bonding, dipole-dipole interactions, and π-π stacking that govern the crystal packing. mdpi.com
For instance, crystallographic studies on similar heterocyclic nitriles reveal how molecules arrange themselves in the crystal lattice, which can influence physical properties like melting point and solubility. nih.gov
Chromatographic and Other Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of this compound. nih.govmdpi.com A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid. mdpi.commdpi.comresearchgate.net The purity is determined by integrating the peak area of the main component relative to any impurities.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, particularly for volatile compounds. The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate and developed in an appropriate solvent system. The disappearance of starting materials and the appearance of the product spot, visualized under UV light or with a staining agent, indicate the reaction's progression.
Role of 2 Methyl 4 Pyridinyl Acetonitrile As a Versatile Chemical Building Block and Intermediate
Precursor in the Synthesis of Complex Nitrogen Heterocyclic Ring Systems
(2-Methyl-4-pyridinyl)acetonitrile is a key starting material for constructing intricate nitrogen-containing heterocyclic systems. These structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. Research has demonstrated its utility in synthesizing a variety of fused and bridged heterocyclic scaffolds. le.ac.uknih.gov
For instance, it is a precursor in the synthesis of indolizine (B1195054) derivatives. nih.gov In one approach, this compound is used to create complex structures like methyl 2-(4-chlorobenzoyl)-1-cyanoindolizine-3-carboxylate and methyl 2-(4-bromobenzoyl)-1-cyanoindolizine-3-carboxylate. nih.govacs.org These reactions highlight the compound's ability to participate in cyclization reactions, forming the core of these elaborate ring systems. nih.govacs.org
The synthesis of 7-azabicyclo[2.2.1]heptyl systems, which are important bridged nitrogen heterocycles, can also be achieved using derivatives of this compound. le.ac.uk These syntheses underscore the role of this compound in providing the foundational pyridine (B92270) and reactive methylene (B1212753) units necessary for building these three-dimensional structures.
Application in Multi-Component Reactions for Chemical Diversity Generation
Multi-component reactions (MCRs) are powerful tools for generating chemical diversity in a single step, and this compound is a valuable participant in such reactions. rsc.orgbohrium.comfrontiersin.org Its ability to react with multiple other components allows for the rapid assembly of complex molecules from simple starting materials.
One notable application is in the synthesis of polysubstituted pyridine-3,5-dicarbonitriles. acs.org In these reactions, an aldehyde, malononitrile, and a thiol react together, with the pyridylacetonitrile derivative contributing to the formation of the final heterocyclic product. The choice of solvent, such as ethanol (B145695) or acetonitrile (B52724), and catalyst can influence the reaction pathway and yield. acs.org
Furthermore, MCRs involving this compound have been employed to create libraries of compounds for screening in drug discovery programs. rsc.org The inherent efficiency of MCRs, combined with the versatility of this building block, allows for the exploration of vast chemical space to identify new bioactive molecules.
Strategies for Derivatization and Functionalization of the Pyridyl and Acetonitrile Moieties
The structure of this compound offers two primary sites for chemical modification: the pyridine ring and the acetonitrile group. researchgate.net This dual reactivity allows for a wide range of derivatization and functionalization strategies.
The pyridine ring can undergo various transformations. researchgate.net For example, the nitrogen atom can be quaternized, which can activate the ring for subsequent reactions. The methyl group on the pyridine ring can also be a site for functionalization.
The acetonitrile group is particularly versatile. The acidic methylene protons can be deprotonated to form a nucleophile, which can then participate in a variety of carbon-carbon bond-forming reactions. mdpi.com This reactivity is fundamental to many of the applications of this compound in synthesis. Additionally, the nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Recent research has explored photocatalytic methods for the functionalization of saturated N-heterocycles, which could be applied to derivatives of this compound. nih.gov These methods offer mild and selective ways to introduce new functional groups.
Contribution to the Construction of Unique Chemical Scaffolds in Academic Research
In academic research, this compound is instrumental in the construction of novel and unique chemical scaffolds. le.ac.uk These scaffolds often serve as the core structures for developing new catalysts, materials, and therapeutic agents.
One area of active research is the use of this compound to build organometallic scaffolds. nih.gov These scaffolds, which incorporate a metal atom into the heterocyclic framework, can exhibit unique catalytic and electronic properties. The pyridine nitrogen and the nitrile group can both act as ligands for metal coordination, providing a versatile platform for designing new organometallic complexes.
The synthesis of chromenopyridine scaffolds, which are privileged structures in drug design, can also be facilitated by derivatives of this compound. mdpi.com These fused heterocyclic systems often exhibit interesting biological activities.
Design of Related Pyridylacetonitrile Analogues for Specific Research Objectives
Building upon the versatile chemistry of this compound, researchers often design and synthesize related pyridylacetonitrile analogues to meet specific research objectives. nih.gov By systematically modifying the structure of the parent compound, chemists can fine-tune its properties for a particular application.
For example, analogues with different substituents on the pyridine ring can be prepared to modulate the electronic properties of the molecule or to introduce new functional groups for further derivatization. researchgate.net Similarly, the acetonitrile group can be replaced with other functional groups to alter the reactivity of the molecule.
The design of these analogues is often guided by computational studies, which can predict the properties of the target molecules and help to prioritize synthetic efforts. nih.gov This combination of rational design and synthetic chemistry allows for the development of new pyridylacetonitrile-based tools for a wide range of research applications, from materials science to medicinal chemistry. unimib.it
Future Research Directions and Emerging Opportunities in 2 Methyl 4 Pyridinyl Acetonitrile Chemistry
Development of Highly Efficient and Selective Catalytic Transformations
A primary objective in contemporary synthesis is the development of catalytic systems that offer high efficiency and selectivity, minimizing waste and simplifying purification processes. For derivatives of (2-Methyl-4-pyridinyl)acetonitrile, future research will likely focus on several key areas of catalysis.
One promising avenue is the use of transition metal catalysts to achieve selective functionalization. For instance, palladium(II) complexes have been instrumental in the catalytic cycle for producing functionalized polyolefins, where acetonitrile (B52724) has been shown to play a critical, albeit complex, role in the reaction mechanism nih.gov. The coordinating ability of the acetonitrile moiety can influence the catalytic cycle, a factor that could be exploited in designing selective transformations for this compound.
Photocatalysis also presents a significant opportunity for selective transformations. Research on the photocatalytic conversion of p-xylene (B151628) to p-tolualdehyde has demonstrated near-perfect selectivity by mediating the reaction with hydroxyl radicals acs.org. This approach, which leverages hydrogen bonding to control substrate adsorption and product desorption, could be adapted for the selective oxidation of the methyl group on the pyridine (B92270) ring of this compound.
The following table outlines potential catalytic strategies and their expected outcomes for this compound:
| Catalytic Strategy | Target Transformation | Potential Advantages |
| Palladium-catalyzed cross-coupling | C-H activation at the methyl group or pyridine ring | Direct functionalization, high selectivity |
| Photocatalytic oxidation | Selective oxidation of the methyl group to an aldehyde or carboxylic acid | High selectivity, mild reaction conditions |
| Biocatalysis | Enantioselective transformations of the nitrile group | High stereoselectivity, environmentally benign |
Further research into these and other catalytic systems will be crucial for developing synthetic routes that are not only efficient but also highly selective, enabling the synthesis of complex molecules from this compound with minimal byproducts.
Exploration of Novel Reaction Pathways and Reactivity Patterns
This compound possesses multiple reactive sites, including the nitrile group, the active methylene (B1212753) group, the methyl group, and the pyridine ring. This structural complexity opens the door to a wide range of chemical transformations and the discovery of novel reaction pathways.
The reactivity of the methylene moiety in heteroaromatic substituted acetonitriles is well-established, making them valuable precursors for a variety of functionally substituted azoles and condensed azoles nih.gov. The analogous compound, 2-pyridylacetonitrile (B1294559), has been shown to be a versatile precursor for several azolylpyridines. For example, it can be coupled with aromatic diazonium salts to yield arylhydrazones, which can then be cyclized to form 1,2,3-triazolylpyridines nih.gov.
Furthermore, 2-pyridylacetonitrile can condense with dimethylformamide dimethyl acetal (B89532) to produce an enaminonitrile. This intermediate can then be converted into a pyrazolylpyridine through a reaction with hydrazine (B178648) hydrate, often accelerated by microwave irradiation nih.gov. These established reaction pathways for a closely related compound suggest similar reactivity for this compound, providing a roadmap for the synthesis of novel heterocyclic systems.
Future explorations may uncover new reactivity patterns, such as:
Domino Reactions: Designing multi-step, one-pot reactions that leverage the different reactive sites of the molecule to rapidly build molecular complexity.
Dearomatization Reactions: Exploring the dearomatization of the pyridine ring to create three-dimensional molecular scaffolds, a strategy of growing interest in medicinal chemistry acs.org.
Cycloaddition Reactions: Utilizing the nitrile group or the pyridine ring in cycloaddition reactions to construct novel polycyclic systems.
The table below summarizes some of the known and potential reaction pathways for pyridylacetonitriles:
| Reagent | Intermediate/Product | Reaction Type |
| Aromatic diazonium salts | Arylhydrazones | Coupling |
| Dimethylformamide dimethyl acetal | Enaminonitrile | Condensation |
| Hydrazine hydrate | Pyrazolylpyridine | Cyclization |
| Dienes | Substituted pyridines | Cycloaddition |
By systematically investigating the reactivity of this compound, chemists can develop new synthetic methodologies and access novel chemical space.
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The integration of continuous flow chemistry and automation offers significant advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater efficiency nih.gov. These technologies are particularly well-suited for the synthesis and derivatization of heterocyclic compounds like this compound.
Flow chemistry has been successfully applied to the synthesis of various pyridine derivatives. For example, a continuous flow process has been developed for the α-methylation of pyridines using a packed-bed reactor with a heterogeneous catalyst nih.gov. This method provides a safer and more expedited route to 2-methylpyridines compared to conventional batch protocols nih.gov. Such a setup could be adapted for the synthesis of this compound itself or for its further functionalization.
The benefits of flow chemistry are particularly evident in multi-step syntheses, where reaction intermediates can be generated and used in subsequent steps without isolation flinders.edu.au. This "telescoping" of reactions can significantly reduce reaction times and waste. The use of microreactors in flow systems allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and selectivities .
The table below highlights the advantages of integrating flow chemistry and automation in the context of this compound chemistry:
| Feature | Advantage | Relevance to this compound |
| Precise temperature control | Improved selectivity and yield, safer handling of exothermic reactions | Enables selective functionalization and reduces byproduct formation. |
| Rapid mixing | Enhanced reaction rates and efficiency | Shortens reaction times for derivatization. |
| Automated reaction screening | Faster optimization of reaction conditions | Accelerates the discovery of new transformations. |
| Scalability | Seamless transition from laboratory to production scale | Facilitates the large-scale synthesis of key intermediates. |
As flow chemistry and automation technologies become more accessible, their application in the synthesis of this compound-based compounds is expected to grow, enabling the rapid and efficient production of novel chemical entities.
Advanced Computational Design of this compound-Based Chemical Entities
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design of molecules with desired properties nih.gov. The this compound scaffold, with its potential for diverse functionalization, is an excellent candidate for computational design approaches.
The concept of "privileged scaffolds" is central to this approach, where certain molecular frameworks are known to interact with multiple biological targets mdpi.comnih.gov. The pyridine ring is a well-known privileged scaffold, found in numerous natural products and FDA-approved drugs mdpi.com. By using the this compound core as a template, computational methods can be used to design libraries of compounds with the potential for a wide range of biological activities.
Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure and reactivity of molecules researchgate.netrsc.org. DFT calculations can be used to predict various molecular properties, such as heats of formation, aromaticity, and reactivity indices. This information can guide the design of new derivatives of this compound with enhanced stability or specific reactivity patterns.
The following table summarizes how different computational methods can be applied to the design of this compound-based compounds:
| Computational Method | Application | Desired Outcome |
| Molecular Docking | Predicting the binding of a molecule to a biological target | Identification of potential drug candidates |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity | Design of more potent compounds |
| Density Functional Theory (DFT) | Calculating electronic properties and predicting reactivity | Rational design of new synthetic targets |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a molecule in a biological environment | Understanding the mechanism of action of a drug candidate |
By leveraging these advanced computational tools, researchers can accelerate the discovery and development of new drugs and materials based on the this compound scaffold.
Addressing Synthetic Challenges and Improving Atom Economy in Complex Syntheses
One of the central tenets of green chemistry is the principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product scranton.edu. Reactions with low atom economy generate a large amount of waste, which is both environmentally and economically undesirable. The Gabriel synthesis of amines and the Wittig reaction are classic examples of reactions with poor atom economy .
The synthesis of ibuprofen (B1674241) provides a compelling case study in improving atom economy. The original "brown" synthesis involved six steps and had an atom economy of only 40%. A newer, "green" synthesis developed by the BHC Company involves only three steps and has an atom economy of 77%, significantly reducing waste and improving efficiency monash.edu.
Future research on this compound should focus on developing synthetic routes that adhere to the principles of green chemistry. This includes:
Catalytic Reactions: Utilizing catalytic rather than stoichiometric reagents to minimize waste.
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to reduce the need for purification of intermediates.
Use of Renewable Feedstocks: Exploring the synthesis of this compound from renewable starting materials.
The table below compares a hypothetical "brown" versus a "green" synthesis of a derivative of this compound, highlighting the potential for improvement in atom economy.
| Metric | "Brown" Synthesis | "Green" Synthesis |
| Number of Steps | 4-6 | 1-2 |
| Reagents | Stoichiometric, hazardous | Catalytic, benign |
| Solvents | Chlorinated solvents | Water, ethanol (B145695), or solvent-free |
| Atom Economy | < 50% | > 80% |
By focusing on the principles of green chemistry and atom economy, the synthesis and application of this compound can be made more sustainable and efficient, paving the way for its broader use in the chemical industry.
Q & A
Q. How do steric and electronic effects of the pyridinyl group influence reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
